

Physical characteristics of (R)-(+)-4-Hydroxy-2-pyrrolidinone

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Compound of Interest

Compound Name: (R)-4-hydroxypyrrolidin-2-one

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An In-depth Technical Guide on the Physical Characteristics of (R)-(+)-4-Hydroxy-2-pyrrolidinone

This guide provides a comprehensive overview of the core physical and chemical properties of (R)-(+)-4-Hydroxy-2-pyrrolidinone, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate laboratory applications.

Chemical Identity and Structure

(R)-(+)-4-Hydroxy-2-pyrrolidinone, also known as (R)- β -Hydroxy- γ -butyrolactam, is a derivative of pyrrolidinone featuring a hydroxyl group at the 4-position with R-stereochemistry. This chiral center is crucial for its application in asymmetric synthesis.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(4R)-4-hydroxypyrrolidin-2-one[1][2][3]
CAS Number	22677-21-0[1][2][4]
Molecular Formula	C ₄ H ₇ NO ₂ [1][2][4]
Molecular Weight	101.11 g/mol [1][3]
InChI Key	LOGISYQVOGVIEU-GSVOUGTGSA-N[1][2][4]
SMILES	O[C@H]1CNC(=O)C1[1][2][4]

| Synonyms | (R)-4-hydroxy-2-pyrrolidone, RHPD, (R)-(+)-β-hydroxy-γ-butyrolactam[1][5] |

Physicochemical Properties

The physical properties of (R)-(+)-4-Hydroxy-2-pyrrolidinone are summarized below. These values are critical for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Properties

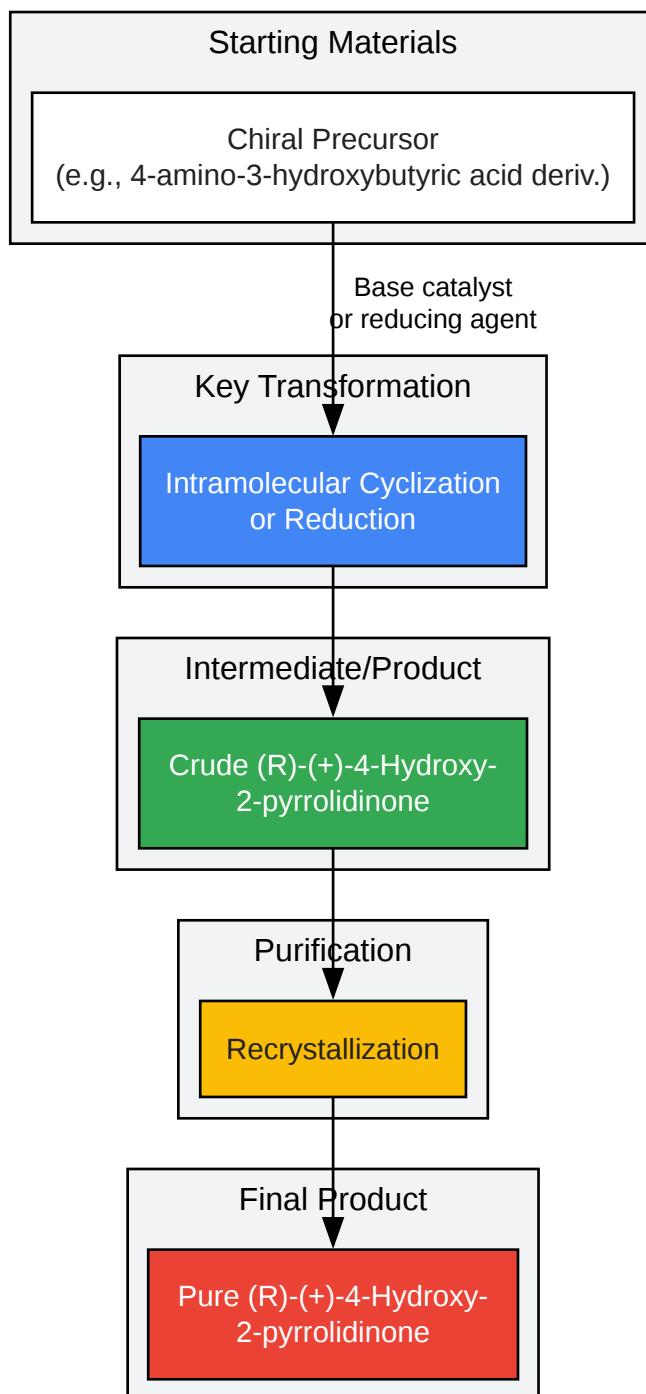
Property	Value	Notes
Physical Form	Powder; White to yellow or off-white crystal [1] [2] [5]	
Melting Point	155°C to 160°C [1] [4] [5]	A range is often reported due to experimental variations and purity.
Boiling Point	363.6 ± 35.0 °C [5] [6]	Predicted value.
Solubility	Slightly soluble in water. [1] [5] [6]	Also sparingly soluble in DMSO and slightly soluble in Methanol. [5]
Optical Activity	$[\alpha]^{23}_D +43^\circ$ (c=1 in ethanol) [4] [5]	The positive sign indicates dextrorotatory behavior.
	$[\alpha]^{20}_D +54^\circ$ to $+60^\circ$ (c=0.36 in water) [2]	Value can vary significantly with the solvent.
pKa	13.62 ± 0.20 [5]	Predicted value.

| Density | 1.292 ± 0.06 g/cm³[\[5\]](#)[\[6\]](#) | Predicted value. |

Logical and Experimental Workflows

Synthesis Pathway Overview

(R)-(+)-4-Hydroxy-2-pyrrolidinone is a valuable building block, often synthesized from readily available chiral precursors. The diagram below illustrates a generalized synthetic approach, highlighting key transformations. Common strategies involve the cyclization of 4-amino-3-hydroxybutyric acid derivatives or the reduction of tetramic acid intermediates.[\[7\]](#)[\[8\]](#)[\[9\]](#)

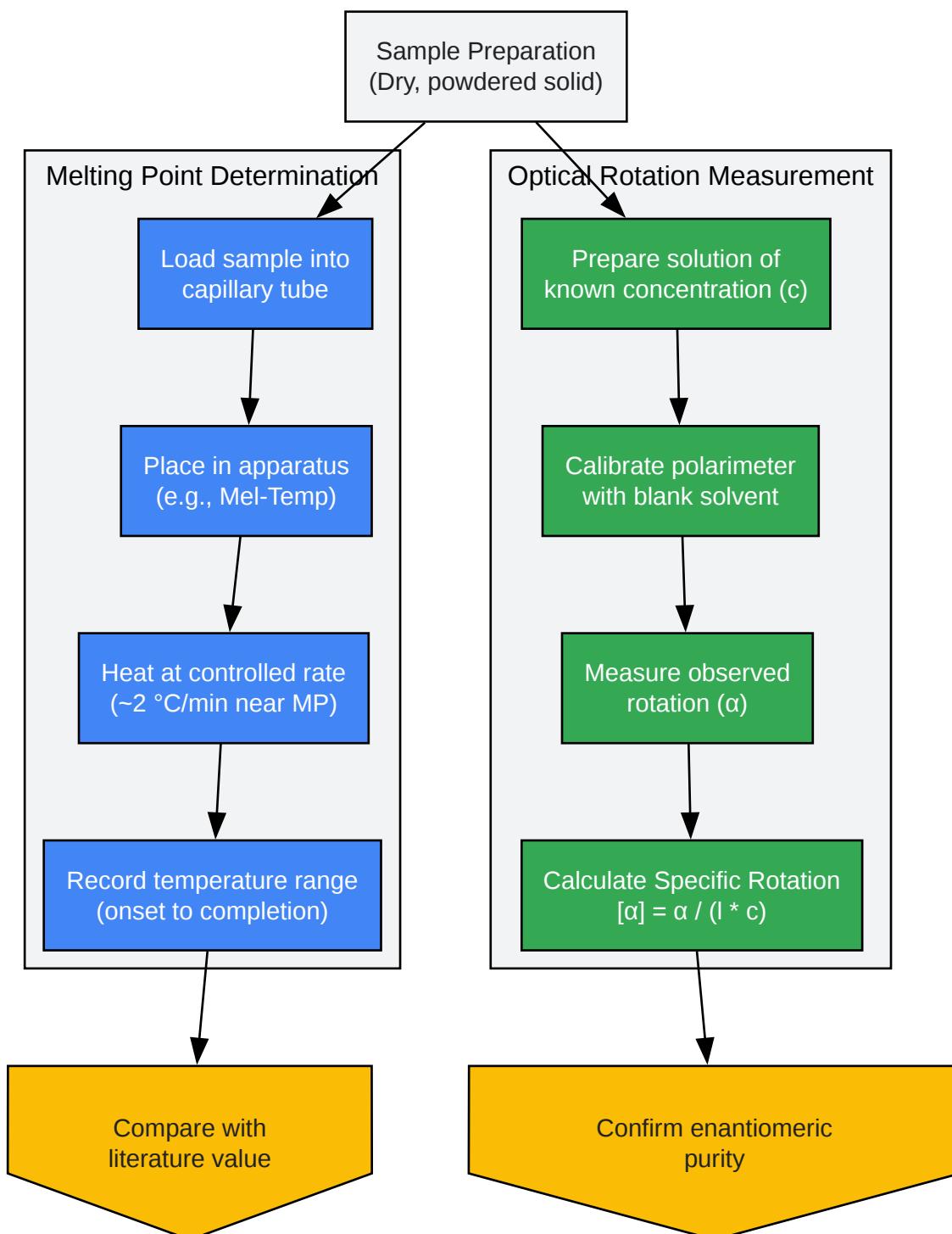


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Caption: Generalized synthesis workflow for (R)-(+)-4-Hydroxy-2-pyrrolidinone.

Physical Characterization Workflow

The identity and purity of a synthesized batch of (R)-(+)-4-Hydroxy-2-pyrrolidinone are typically confirmed through the determination of its melting point and specific rotation. The following diagram outlines the logical flow of these characterization experiments.



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Caption: Workflow for physical characterization of the target compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of (R)-(+)-4-Hydroxy-2-pyrrolidinone.

Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, a standard technique for determining the melting range of a crystalline solid.[10]

I. Materials and Equipment

- (R)-(+)-4-Hydroxy-2-pyrrolidinone sample (must be completely dry and finely powdered).
- Melting point capillary tubes (sealed at one end).
- Digital melting point apparatus (e.g., Mel-Temp, DigiMelt).
- Spatula and watch glass or porous plate.

II. Procedure

- Sample Preparation: Place a small amount of the dry compound onto a clean watch glass. Crush it into a fine powder using a spatula.[11]
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powder. A small amount of the sample will enter the tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.[12] Repeat until a packed column of 2-3 mm height is achieved at the bottom of the tube.
- Apparatus Setup: Turn on the melting point apparatus. Ensure the heating block is at a temperature at least 20°C below the expected melting point (approx. 155°C).

- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (10-20°C/minute) to get a rough estimate.[13]
- Accurate Determination:
 - Place the packed capillary tube into the sample holder of the apparatus.
 - Set the starting temperature to about 15-20°C below the expected melting point.
 - Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium.[13]
 - Observe the sample through the viewing lens.
- Data Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample becomes a clear liquid.
 - The melting range is reported as $T_1 - T_2$. A narrow range (0.5-1.5°C) typically indicates high purity.
- Confirmation: Allow the apparatus to cool and repeat the measurement with a fresh capillary tube to ensure consistency.

Optical Rotation Measurement

This protocol outlines the procedure for measuring the specific rotation of (R)-(+)-4-Hydroxy-2-pyrrolidinone using a polarimeter. The specific rotation is an intrinsic property of a chiral compound.[14]

I. Materials and Equipment

- (R)-(+)-4-Hydroxy-2-pyrrolidinone sample.
- High-purity solvent (e.g., ethanol or water, as specified for the literature value).
- Polarimeter (typically using a sodium D-line light source, $\lambda = 589$ nm).

- Polarimeter cell (sample tube) of a known path length (e.g., 1.0 dm).
- Volumetric flask and analytical balance.
- Syringes and filters if necessary to ensure a particle-free solution.

II. Procedure

- Instrument Warm-up: Turn on the polarimeter and its light source. Allow the instrument to warm up for at least 10-15 minutes for stabilization.[\[15\]](#)
- Solution Preparation:
 - Accurately weigh a precise amount of the compound (e.g., 100 mg).
 - Quantitatively transfer it to a volumetric flask (e.g., 10 mL).
 - Dissolve the compound in the chosen solvent and fill the flask to the calibration mark.
 - Calculate the concentration (c) in g/mL.
- Blank Measurement:
 - Fill the polarimeter cell with the pure solvent, ensuring no air bubbles are trapped in the light path.[\[15\]](#)[\[16\]](#)
 - Place the cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.[\[15\]](#)
- Sample Measurement:
 - Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill it completely, again avoiding air bubbles.
 - Place the filled cell into the polarimeter.
 - Allow the reading to stabilize and record the observed rotation (α) in degrees.[\[15\]](#) Note the temperature of the measurement.

- Calculation of Specific Rotation $[\alpha]$:
 - Use the Biot's law formula to calculate the specific rotation:[14][17] $[\alpha]^T\lambda = \alpha / (l \times c)$
 - Where:
 - $[\alpha]^T\lambda$ is the specific rotation at temperature T and wavelength λ .
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.
- Data Reporting: Report the specific rotation along with the temperature, wavelength (usually 'D' for the sodium D-line), concentration, and solvent used (e.g., $[\alpha]^{23}/D +43^\circ$ (c=1, ethanol)).
[4]

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